[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride
Overview
Description
“[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1240528-27-1. It has a molecular weight of 227.69 g/mol . This compound is typically in the form of a powder . It’s not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2.ClH/c1-3-6-14-11-7-9 (8-12)4-5-10 (11)13-2;/h1,4-5,7H,6,8,12H2,2H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 227.69 g/mol .
Scientific Research Applications
Potential Applications in Environmental Estrogens Research
Compounds with methoxy and phenyl groups, such as methoxychlor, have been studied for their estrogenic activity and potential effects on the reproductive system. Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, metabolizes into an active estrogenic form, HPTE, and has shown reproductive toxicity in various studies. Such compounds' environmental presence and impact on human health, particularly concerning endocrine disruption, are significant research areas (Cummings, 1997).
Role in Reproductive Toxicology
The methoxy and phenyl groups are also found in compounds studied for reproductive toxicity, like benzophenone-3 (BP-3). BP-3, a common UV filter, has been linked to reproductive health effects in humans and animals, highlighting the importance of understanding such compounds' endocrine-disrupting potential and their impact on reproduction (Ghazipura et al., 2017).
Implications in Neurochemistry and Neurotoxicity
Research on compounds with similar structures has also extended into neurochemistry and neurotoxicity, providing insights into their effects on the central nervous system and potential therapeutic or adverse outcomes. For example, studies on MDMA (3,4-Methylenedioxymethamphetamine) have explored its acute and long-term neurochemical effects, which could be relevant for understanding the neuroactive potential of similar compounds (McKenna & Peroutka, 1990).
Potential in Drug Metabolism Studies
The structural features of "[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride" may also make it relevant in studies focusing on drug metabolism, particularly how compounds are metabolized by Cytochrome P450 enzymes in the liver. Understanding the metabolism of such compounds can help predict drug-drug interactions and guide the development of safer pharmaceuticals (Khojasteh et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(4-methoxy-3-prop-2-ynoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2;/h1,4-5,7H,6,8,12H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZHQIDIJGTKKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OCC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1240528-27-1 | |
Record name | Benzenemethanamine, 4-methoxy-3-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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